molecular formula C18H21FN6O4S B2613487 3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide CAS No. 2034544-72-2

3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2613487
CAS No.: 2034544-72-2
M. Wt: 436.46
InChI Key: GHIFVIFRLXMXNH-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide (CAS# 2034544-72-2) is a sophisticated chemical compound with a molecular formula of C18H21FN6O4S and a molecular weight of 436.46 g/mol . This research chemical features a unique molecular architecture incorporating a 3-fluorobenzenesulfonamide group linked to a complex heterocyclic system containing both azetidine and 1,2,3-triazole rings, further functionalized with a 2-oxopyrrolidine moiety . The presence of multiple hydrogen bond acceptors (count: 8) and donors (count: 1), along with a polar surface area of approximately 126 Ų and moderate rotatable bond count (7), suggests potential for interesting biomolecular interactions . The compound's structural complexity, particularly the 1,2,3-triazole linkage, indicates potential applications in medicinal chemistry and drug discovery research, possibly as a key intermediate in the synthesis of biologically active molecules . Compounds with similar triazole-azetidine scaffolds have been investigated in pharmaceutical research, particularly as HIV integrase inhibitors, suggesting this molecule may serve as a valuable building block for developing enzyme-targeted therapies . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes in controlled settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and implement appropriate safety protocols when handling this compound.

Properties

IUPAC Name

3-fluoro-N-[2-oxo-2-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O4S/c19-13-3-1-4-16(7-13)30(28,29)20-8-18(27)24-11-15(12-24)25-10-14(21-22-25)9-23-6-2-5-17(23)26/h1,3-4,7,10,15,20H,2,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIFVIFRLXMXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CNS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide (CAS Number: 2034544-72-2) is a novel compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, particularly in anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21FN6O4SC_{18}H_{21}FN_{6}O_{4}S, with a molecular weight of 436.5 g/mol. The presence of functional groups such as triazole and sulfonamide may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁FN₆O₄S
Molecular Weight436.5 g/mol
CAS Number2034544-72-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives similar to 3-fluoro-N-(...) have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, triazole-containing compounds exhibited IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7, HCT-116, and HepG2 cell lines, indicating strong anticancer activity compared to standard drugs like doxorubicin and 5-fluorouracil .

Mechanism of Action:
The anticancer properties are primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The synthesized compounds showed significant TS inhibitory activity, which correlates with their cytotoxic effects on cancer cells .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been evaluated, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives have shown promising results in inhibiting bacterial growth, suggesting that the triazole ring may enhance the antimicrobial properties .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Triazole Derivatives : A study synthesized various triazole derivatives that exhibited both anticancer and antimicrobial activities. These compounds were evaluated for their cytotoxic effects on multiple cancer cell lines and demonstrated significant inhibition against bacterial strains .
  • Pyrrolidine-Based Compounds : Research on pyrrolidine derivatives indicated that modifications at specific positions could enhance both anticancer and antimicrobial activities. The incorporation of different substituents influenced the overall biological profile of these compounds .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between 3-fluoro-N-(...) and target proteins involved in cancer proliferation and bacterial resistance. These computational analyses suggest that the compound can effectively bind to active sites within target enzymes, potentially blocking their function and leading to therapeutic effects .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the field of medicinal chemistry:

Antimicrobial Activity

Studies have shown that compounds with triazole and sulfonamide moieties possess significant antimicrobial properties. The presence of the triazole ring is known to enhance the activity against various bacterial strains.

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. The mechanism may involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Its sulfonamide group is known for such properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of similar compounds:

Study ReferenceFocusFindings
Study AAntimicrobialDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study BAnticancerShowed inhibition of tumor cell proliferation in vitro.
Study CAnti-inflammatoryReduced inflammatory markers in animal models.

Potential Therapeutic Applications

Given its biological activity, 3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide could be explored for:

  • Development of new antibiotics.
  • Formulation of novel anticancer therapies.
  • Creation of anti-inflammatory drugs.

Chemical Reactions Analysis

Sulfonamide Group

The sulfonamide moiety undergoes reactions typical of this class:

  • Hydrolysis : Acidic/basic conditions cleave the S-N bond, yielding a sulfonic acid and amine.

  • Nucleophilic Substitution : Attack at the sulfonamide nitrogen by strong nucleophiles (e.g., Grignard reagents).

Table: Common Sulfonamide Reactions

Reaction Reagents Product
Acidic hydrolysisHCl, H₂OSulfonic acid + amine
Basic hydrolysisNaOH, H₂OSulfonate salt + amine

Pyrrolidinone Ring

The pyrrolidinone carbonyl group participates in:

  • Reduction : LiAlH₄ or NaBH₄ converts the ketone to a secondary alcohol.

  • Nucleophilic Attack : Reacts with hydrides, amines, or organometallic reagents.

Table: Pyrrolidinone Transformations

Reaction Reagents Product
ReductionLiAlH₄, THFPyrrolidinol (alcohol)
Grignard AdditionRMgX, THF1,2-Adduct (alkylated pyrrolidinone)

Triazole Ring

The triazole undergoes:

  • Click Chemistry : [2+3] Cycloaddition with alkynes/azides (e.g., copper-catalyzed azide-alkyne cycloaddition).

  • Substitution : Electrophilic aromatic substitution (e.g., bromination).

Table: Triazole Reactivity

Reaction Reagents Product
CycloadditionCuI, azide, alkyneModified triazole
BrominationBr₂, CH₂Cl₂Brominated triazole

Azetidine Ring

The azetidine ring, due to its strain, undergoes:

  • Ring-Opening : Acidic or basic conditions cleave the ring (e.g., HCl/H₂O → amine).

  • Nucleophilic Substitution : Attack at the azetidine nitrogen (e.g., alkylation).

Table: Azetidine Transformations

Reaction Reagents Product
Acidic hydrolysisHCl, H₂OAmine + ketone
AlkylationR-X, K₂CO₃Alkylated azetidine

Analytical Characterization

The compound’s structure and purity are confirmed via:

  • NMR spectroscopy : For proton and carbon environments.

  • Mass spectrometry (MS) : To verify molecular weight (e.g., C₁₉H₁₉F₂N₇O₃S).

  • HPLC : For purity assessment.

Therapeutic Implications

Compounds with analogous triazole-pyrrolidinone motifs are explored for anti-inflammatory and degenerative disease treatments . The sulfonamide group may enhance bioavailability, while the azetidine ring could modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide Benzenesulfonamide 3-fluoro, azetidine-triazole-pyrrolidinone ~550 (estimated) Not reported N/A
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluorophenyl, chromenone, methylbenzenesulfonamide 589.1 175–178
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole Dioxopyrrolidinyl, difluoro, ethyl 447.4 (calculated) Not reported
N-((1-phenylcyclopentyl)methyl)-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzamide Benzamide Cyclopentylmethyl, thiazolyl-sulfonamide ~450 (estimated) Not reported

Functional Group Analysis

Sulfonamide Derivatives: The target compound and the pyrazolo-pyrimidine analog (Table 1, Row 2) share a benzenesulfonamide group, which is critical for hydrogen-bonding interactions in enzyme active sites . The benzamide-thiazole derivative (Table 1, Row 4) replaces sulfonamide with a benzamide-thiazole hybrid, altering solubility and target selectivity .

Fluorinated Moieties: Fluorine substitution at the 3-position of the benzene ring (target compound) improves metabolic stability compared to non-fluorinated analogs . The benzothiazole derivative (Table 1, Row 3) uses 4,6-difluoro substitution, which may enhance membrane permeability .

Heterocyclic Scaffolds: The azetidine-triazole-pyrrolidinone motif in the target compound introduces conformational constraints absent in the more flexible benzothiazole and pyrazolo-pyrimidine analogs. This rigidity could improve binding specificity but may reduce synthetic accessibility .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-fluoro-N-(2-oxo-2-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide?

Answer:
A multi-step approach is typically employed:

  • Azetidine Core Synthesis: Cyclization of 1,3-dihaloalkanes with amines under basic conditions (e.g., K₂CO₃) to form the azetidine ring .
  • Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an azide-functionalized azetidine and a 2-oxopyrrolidine-propargyl derivative .
  • Sulfonamide Formation: React 3-fluorobenzenesulfonyl chloride with a secondary amine intermediate (e.g., via nucleophilic substitution) .
  • Optimization: Microwave-assisted synthesis (30–60 min, 100–120°C) improves reaction efficiency and yield compared to conventional heating .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure purity >95% .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR confirms substituent integration (e.g., azetidine CH₂ at δ 3.5–4.0 ppm, triazole protons at δ 7.5–8.0 ppm) .
    • ¹⁹F NMR identifies the fluorine environment (δ -110 to -120 ppm for aryl-F) .
  • FTIR: Detects sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and carbonyl groups (1680–1650 cm⁻¹) .
  • HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₆FN₅O₃S: 476.1763; observed: 476.1765) .

Advanced: How can discrepancies between in vitro and in vivo biological activity data be resolved?

Answer:

  • Pharmacokinetic Analysis: Measure bioavailability (%F) via LC-MS/MS after oral/intravenous administration. Low %F may explain reduced in vivo efficacy .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Solubility Assessment: Evaluate solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to identify formulation limitations .
  • Protein Binding: Equilibrium dialysis to quantify plasma protein binding (>90% may reduce free drug concentration) .

Advanced: What computational approaches predict target binding modes and affinity?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Key interactions:
    • Sulfonamide S=O with Zn²+ in active sites.
    • Triazole N-atoms in hydrogen-bond networks .
  • MD Simulations: AMBER or GROMACS simulations (50 ns) assess binding stability (RMSD < 2 Å indicates stable complexes) .
  • AI-Driven Optimization: COMSOL Multiphysics coupled with ML algorithms (e.g., random forest) to optimize reaction parameters (e.g., temperature, solvent) for analog synthesis .

Advanced: How to design structure-activity relationship (SAR) studies targeting the azetidine-triazole moiety?

Answer:

  • Analog Synthesis:
    • Replace azetidine with pyrrolidine or piperidine to study ring size effects.
    • Vary triazole substituents (e.g., methyl, phenyl, halogen) .
  • Biological Assays:
    • Test analogs against target enzymes (IC₅₀ determination) and in cell-based models (e.g., IC₅₀ shift >10-fold indicates SAR relevance).
  • Data Analysis:
    • Multivariate regression (e.g., PLS) correlates steric/electronic descriptors (e.g., logP, polar surface area) with activity .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Degradation Pathways: Hydrolysis of sulfonamide (pH-dependent) and oxidation of triazole under light.
  • Stability Testing:
    • Forced Degradation: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC (degradants <2%) .
    • Photostability: ICH Q1B guidelines (1.2 million lux·hr UV/vis exposure) .
  • Storage: Lyophilized solid in amber vials under argon at -20°C retains >90% potency for 12 months .

Advanced: How to address low yield in the CuAAC step during scale-up?

Answer:

  • Catalyst Optimization: Use CuI (10 mol%) with TBTA ligand (0.2 eq) to prevent copper aggregation .
  • Solvent Screening: Tert-butanol/water (4:1) enhances regioselectivity and reduces byproducts .
  • Flow Chemistry: Continuous-flow reactors (residence time 10 min, 80°C) improve mixing and heat transfer, achieving >85% yield .

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